Cas no 2305252-68-8 (Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1))
![Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/2305252-68-8x500.png)
Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- methyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate hydrochloride
- EN300-6759202
- 2305252-68-8
- Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride
- Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1)
-
- インチ: 1S/C10H10N2O2.ClH/c1-14-10(13)6-8-7-12-5-3-2-4-9(12)11-8;/h2-5,7H,6H2,1H3;1H
- InChIKey: IVUWYILSHPEKQP-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(CC1=CN2C=CC=CC2=N1)=O
計算された属性
- 精确分子量: 226.0509053g/mol
- 同位素质量: 226.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6Ų
Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6759202-2.5g |
methyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate hydrochloride |
2305252-68-8 | 95.0% | 2.5g |
$1202.0 | 2025-03-13 | |
1PlusChem | 1P028MRO-100mg |
methyl2-{imidazo[1,2-a]pyridin-2-yl}acetatehydrochloride |
2305252-68-8 | 95% | 100mg |
$303.00 | 2024-05-24 | |
1PlusChem | 1P028MRO-50mg |
methyl2-{imidazo[1,2-a]pyridin-2-yl}acetatehydrochloride |
2305252-68-8 | 95% | 50mg |
$222.00 | 2024-05-24 | |
1PlusChem | 1P028MRO-5g |
methyl2-{imidazo[1,2-a]pyridin-2-yl}acetatehydrochloride |
2305252-68-8 | 95% | 5g |
$2261.00 | 2023-12-18 | |
Enamine | EN300-6759202-0.5g |
methyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate hydrochloride |
2305252-68-8 | 95.0% | 0.5g |
$480.0 | 2025-03-13 | |
Enamine | EN300-6759202-10.0g |
methyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate hydrochloride |
2305252-68-8 | 95.0% | 10.0g |
$2638.0 | 2025-03-13 | |
Enamine | EN300-6759202-5.0g |
methyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate hydrochloride |
2305252-68-8 | 95.0% | 5.0g |
$1779.0 | 2025-03-13 | |
Enamine | EN300-6759202-0.1g |
methyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate hydrochloride |
2305252-68-8 | 95.0% | 0.1g |
$202.0 | 2025-03-13 | |
Enamine | EN300-6759202-1.0g |
methyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate hydrochloride |
2305252-68-8 | 95.0% | 1.0g |
$614.0 | 2025-03-13 | |
1PlusChem | 1P028MRO-1g |
methyl2-{imidazo[1,2-a]pyridin-2-yl}acetatehydrochloride |
2305252-68-8 | 95% | 1g |
$821.00 | 2023-12-18 |
Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1) 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1)に関する追加情報
Imidazo[1,2-a]pyridine-2-acetic Acid, Methyl Ester, Hydrochloride (1:1): A Comprehensive Overview
The compound with CAS No 2305252-68-8, commonly referred to as Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1), is a structurally unique organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and applications in drug discovery. The imidazo[1,2-a]pyridine core of this molecule is a fused bicyclic system that contributes to its stability and bioactivity.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of this compound as a neuroprotective agent due to its ability to modulate neurotransmitter systems and reduce oxidative stress. The methyl ester group in the structure enhances its lipophilicity, which is crucial for its absorption and distribution within biological systems.
The hydrochloride salt form of this compound ensures optimal solubility and stability under physiological conditions. This makes it an ideal candidate for formulation into various drug delivery systems. Moreover, the 1:1 molar ratio of the hydrochloride salt ensures precise stoichiometry during synthesis and characterization processes.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and esterification reactions. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound compared to traditional methods.
The biological evaluation of Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1) has revealed promising results in preclinical models. For example, studies conducted on animal models have demonstrated its efficacy in reducing inflammation and alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's disease.
Furthermore, computational studies using molecular docking techniques have provided insights into the binding affinity of this compound with various pharmacological targets. These studies suggest that the molecule exhibits high binding affinity towards GABA receptors and other central nervous system targets.
In conclusion, Imidazo[1,2-a]pyridine-2-acetic acid, methyl ester, hydrochloride (1:1) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it a promising candidate for further clinical development.
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